molecular formula C18H20N2O4S B2761254 (E)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(furan-2-yl)acrylamide CAS No. 1331405-38-9

(E)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(furan-2-yl)acrylamide

Cat. No.: B2761254
CAS No.: 1331405-38-9
M. Wt: 360.43
InChI Key: MJGYPYZRXZVVOZ-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
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Scientific Research Applications

HDAC Inhibition and Antiproliferative Activity

A study elaborates on the synthesis of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase (HDAC) inhibitors, demonstrating significant cytotoxicity to PC-3 cells, a prostate cancer line. One compound from this series, closely related to the chemical structure , displayed marked anti-HDAC and antiproliferative activity, surpassing N(1)-hydroxy-N(8)-phenyloctanediamide (SAHA, Vorinostat) in efficacy. This research underscores the compound's potential as a lead for developing new prostate cancer inhibitors (Liu et al., 2015).

EGFR Inhibition for Cancer Therapy

Another research focus is on 4-anilinoquinazoline and 4-anilinopyrido[3,4-d]pyrimidine-6-acrylamides as pan-erbB tyrosine kinase inactivators, with one variant (CI-1033) advancing to clinical trials. The study explores the structural requirements for irreversible inhibition of the epidermal growth factor receptor (EGFR), indicating the significance of electron-withdrawing groups at the acrylamide beta-carbon for enhanced electrophilicity and irreversible EGFR inhibition. This highlights the role of such compounds in targeted cancer therapy (Smaill et al., 2001).

Advancements in Heterocyclic Chemistry

Research into N-amidyl radicals and their utility in synthesizing highly functionalized heterocyclic scaffolds is also noteworthy. By initiating cyclization cascades via the addition of radicals to the double bond of N-(arylsulfonyl)acrylamides, complex molecular structures can be rapidly assembled. This method demonstrates the synthetic potential of such intermediates for constructing complex heterocycles, emphasizing its importance in medicinal chemistry and drug discovery (Fuentes et al., 2015).

Properties

IUPAC Name

(E)-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-2-25(22,23)20-11-3-5-14-13-15(7-9-17(14)20)19-18(21)10-8-16-6-4-12-24-16/h4,6-10,12-13H,2-3,5,11H2,1H3,(H,19,21)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGYPYZRXZVVOZ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.